BMS-687453

Description

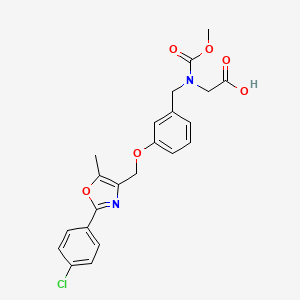

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIBXDMNCMEJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000998-59-3 | |

| Record name | BMS 687453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000998593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-687453 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TL5L7XDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-687453: A Deep Dive into its Potent and Selective PPARα Agonism

For Researchers, Scientists, and Drug Development Professionals

BMS-687453 has emerged as a highly potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides a comprehensive overview of its selectivity profile, detailing the quantitative data from various in vitro assays and the experimental protocols employed for its characterization.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound for human PPARα over other PPAR isoforms, particularly PPARγ, is a hallmark of its pharmacological profile. The following tables summarize the key quantitative data from functional transactivation assays.

| Human PPAR-GAL4 Transactivation Assays | ||

| Parameter | Human PPARα | Human PPARγ |

| EC50 | 10 nM[1][2][3][4][5] | 4100 nM[1][2][3] |

| IC50 | 260 nM[1][2][3] | >15000 nM[1][2][3] |

| Selectivity (α vs γ) | ~410-fold [1][2][3][4] |

| Full-Length Receptor Co-transfection Assays in HepG2 Cells | |

| Parameter | Human PPARα |

| EC50 | 47 nM[1] |

| Selectivity (α vs γ) | ~50-fold [1] |

| Rodent PPARα Functional Assays | |

| Species | EC50 |

| Mouse | 426 nM[1] |

| Hamster | 488 nM[1] |

It is noteworthy that while this compound demonstrates high potency for human PPARα, it exhibits moderately lower potency in rodent species.[1] The compound shows negligible cross-reactivity with PPARδ.[4][5]

Experimental Protocols: Methodologies for Determining Selectivity

PPAR-GAL4 Chimeric Receptor Transactivation Assay

This assay format is a widely used method to assess the specific activation of the ligand-binding domain (LBD) of a nuclear receptor.

Objective: To determine the potency and selectivity of a compound by measuring the activation of a chimeric receptor consisting of the PPAR LBD fused to the GAL4 DNA-binding domain (DBD).

Methodology:

-

Cell Culture: Mammalian cells, such as HEK293T or a similar suitable cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Plasmid Constructs:

-

Expression Vector: A plasmid encoding a chimeric protein where the LBD of human PPARα, PPARγ, or PPARδ is fused to the GAL4 DBD.

-

Reporter Vector: A plasmid containing a luciferase reporter gene (e.g., Firefly luciferase) downstream of a promoter with GAL4 upstream activating sequences (UAS).

-

Internal Control Vector (Optional but Recommended): A plasmid constitutively expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.

-

-

Transient Transfection: Cells are seeded in multi-well plates and co-transfected with the expression and reporter plasmids using a suitable transfection reagent (e.g., lipofectamine-based reagents or calcium phosphate).

-

Compound Treatment: Following transfection (typically 18-24 hours), the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Cell Lysis and Reporter Assay: After a defined incubation period (e.g., 24 hours), cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to the internal control. The dose-response curves are then generated, and EC50 values are calculated using a suitable nonlinear regression model.

Full-Length Receptor Co-transfection Assay

This assay provides a more physiologically relevant system by using the full-length PPARs and their natural response elements.

Objective: To evaluate the ability of a compound to activate the full-length PPAR in a cellular context and induce the transcription of a reporter gene under the control of a PPAR response element (PPRE).

Methodology:

-

Cell Culture: HepG2 cells, a human hepatoma cell line that endogenously expresses genes involved in lipid metabolism, are a common choice for this assay.[1]

-

Plasmid Constructs:

-

Expression Vectors: Plasmids encoding the full-length human PPARα and PPARγ.

-

Reporter Vector: A plasmid containing a luciferase reporter gene driven by a promoter containing one or more copies of a PPRE.

-

-

Co-transfection: HepG2 cells are co-transfected with the full-length PPAR expression vector and the PPRE-luciferase reporter vector.

-

Compound Treatment: Post-transfection, cells are treated with varying concentrations of this compound.

-

Reporter Gene Analysis: Following incubation, luciferase activity is measured and analyzed as described for the GAL4 assay.

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action, the following diagrams have been generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. medkoo.com [medkoo.com]

- 4. Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor [alpha] Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]

- 5. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound). | Semantic Scholar [semanticscholar.org]

The Discovery and Preclinical Development of BMS-687453: A Selective PPARα Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-687453 is a potent and highly selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Developed by Bristol Myers Squibb, this compound emerged from a discovery program aimed at identifying novel treatments for dyslipidemia and atherosclerosis. Preclinical studies have demonstrated its ability to modulate lipid profiles and its favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its evaluation.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a central role in regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism. Activation of PPARα has been a clinically validated strategy for managing dyslipidemia, primarily through the use of fibrate drugs.

The discovery of this compound, an oxybenzylglycine-based compound, represented a significant advancement in the pursuit of more potent and selective PPARα agonists.[1][2][3][4] Its high affinity and selectivity for PPARα over other PPAR isoforms held the promise of improved efficacy and a better safety profile. This document details the scientific journey of this compound from its discovery to its characterization in preclinical models.

Discovery and Lead Optimization

The development of this compound originated from a lead optimization program focused on an 1,3-oxybenzylglycine scaffold.[2] The primary publication detailing this discovery is "Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound)" published in the Journal of Medicinal Chemistry in 2010.[1][2] The research involved extensive structure-activity relationship (SAR) studies to enhance potency and selectivity for PPARα. X-ray co-crystal structures of early lead compounds in complex with the PPARα ligand-binding domain (LBD) were instrumental in guiding the SAR development that ultimately led to the identification of this compound.[2]

Mechanism of Action: PPARα Signaling Pathway

This compound functions as a selective agonist for PPARα.[1][3] PPARα is a ligand-activated transcription factor that, upon binding to an agonist, forms a heterodimer with the retinoid X receptor (RXR).[2][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[5] This binding event recruits coactivator proteins and initiates the transcription of genes involved in various aspects of lipid metabolism.[2]

The activation of PPARα by this compound leads to:

-

Increased fatty acid uptake and oxidation in the liver and muscle.

-

Regulation of lipoprotein metabolism, including the modulation of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol levels.

-

Anti-inflammatory effects.

Quantitative Preclinical Data

The preclinical evaluation of this compound provided significant quantitative data regarding its potency, selectivity, pharmacokinetics, and in vivo efficacy.

In Vitro Potency and Selectivity

This compound demonstrated potent and selective activation of human PPARα in various in vitro assays.[1][6]

| Assay Type | Receptor | Parameter | Value (nM) | Selectivity vs PPARγ | Reference |

| PPAR-GAL4 Transactivation | Human PPARα | EC50 | 10 | ~410-fold | [1][2] |

| Human PPARγ | EC50 | 4100 | - | [6] | |

| Human PPARα | IC50 | 260 | >57-fold | [6] | |

| Human PPARγ | IC50 | >15000 | - | [6] | |

| Full Length Co-transfection (HepG2 cells) | Human PPARα | EC50 | 47 | ~50-fold | [6] |

| Human PPARγ | EC50 | 2400 | - | [6] | |

| Rodent PPARα Functional Assays | Mouse PPARα | EC50 | 426 | - | [6] |

| Hamster PPARα | EC50 | 488 | - | [6] |

Table 1: In Vitro Potency and Selectivity of this compound

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in multiple species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound exhibited an excellent pharmacokinetic profile.[5]

| Species | Half-life (h) | Absolute Oral Bioavailability (%) | Reference |

| Mouse | 3 | Not Reported | [5] |

| Rat | Not Reported | 91 | [5] |

| Dog | Not Reported | 58 | [5] |

| Cynomolgus Monkey | 12 | Not Reported | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in animal models of dyslipidemia.

| Animal Model | Dosing | Key Findings | Reference |

| High fat-fed hamsters | 1, 3, 10 mg/kg, p.o. | Decreased HDLc levels | [6] |

| - | - | Induced hepatic PDK4 mRNA (ED50 = 0.24 mg/kg) | [6] |

Table 3: In Vivo Efficacy of this compound

Preclinical Safety

Preclinical safety studies indicated a good safety profile at therapeutic doses.[1][2] However, at high doses (300 mg/kg, p.o.) in male rats, this compound was observed to cause skeletal myofiber degeneration and necrosis, indicating a potential for muscle toxicity at supratherapeutic concentrations.[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the full texts of the primary research articles are not publicly available, this section outlines the general methodologies used in the preclinical evaluation of this compound based on available information.

In Vitro Assays

-

PPAR-GAL4 Transactivation Assays: These assays are used to determine the functional activity of compounds on PPAR isoforms. They typically involve a chimeric receptor system where the ligand-binding domain (LBD) of the PPAR is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into cells with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS). The luminescence produced upon compound addition is proportional to the activation of the PPAR LBD.

-

Full-Length Receptor Co-transfection Assays: These assays are performed in a more physiologically relevant context, often in human liver cells like HepG2.[6] They involve the co-transfection of a plasmid expressing the full-length PPARα or PPARγ receptor along with a reporter plasmid containing a PPRE sequence driving the expression of a reporter gene.

-

Homogeneous, Fluorescent Polarization (FP) Binding Assays: These assays are used as a primary screen to determine the binding affinity of compounds to PPARα and PPARγ. They are based on the principle that a small fluorescently labeled ligand, when bound to the larger PPAR protein, will have a higher polarization value compared to the free ligand. A test compound that binds to the receptor will displace the fluorescent ligand, resulting in a decrease in polarization.

In Vivo Studies

-

Animal Models: High fat-fed hamsters were used as a model for dyslipidemia.[6]

-

Dosing: this compound was administered orally (p.o.).[6]

-

Sample Collection and Analysis: Blood samples were collected to measure lipid profiles (e.g., HDLc). Liver tissue was collected for gene expression analysis (e.g., PDK4 mRNA).[6]

Distinction from BMS-986453

It is crucial to distinguish this compound from another Bristol Myers Squibb compound, BMS-986453 . These are distinct molecules with different mechanisms of action and therapeutic indications.

-

This compound: A small molecule, selective PPARα agonist investigated for the treatment of dyslipidemia and atherosclerosis. Its development status is preclinical.

-

BMS-986453: A chimeric antigen receptor T-cell (CAR-T) therapy currently in clinical trials for the treatment of relapsed and/or refractory multiple myeloma.[7][8][9] It targets two proteins on myeloma cells: B-cell maturation antigen (BCMA) and G-protein coupled receptor family C group 5 member D (GPRC5D).[8]

Conclusion and Future Directions

This compound is a potent and selective PPARα agonist that demonstrated a promising preclinical profile for the potential treatment of dyslipidemia and atherosclerosis. Its discovery was a result of a well-designed lead optimization campaign guided by structural biology. The compound exhibited excellent in vitro potency and selectivity, along with favorable pharmacokinetic properties in multiple species.

While the preclinical data were encouraging, the development of this compound appears to have been discontinued, as there is no publicly available information on its progression into clinical trials. The reasons for this are not disclosed. Nevertheless, the discovery and preclinical development of this compound provide valuable insights into the design of selective PPARα agonists and contribute to the broader understanding of this important therapeutic target. Further research in this area could focus on leveraging the structural and pharmacological knowledge gained from compounds like this compound to develop next-generation therapies for metabolic disorders with improved efficacy and safety profiles.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 1000998-59-3 | Sun-shinechem [sun-shinechem.com]

- 4. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. BMS-986453 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. sparkcures.com [sparkcures.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-687453: A Potent and Selective PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant potential in preclinical models for the treatment of dyslipidemia and atherosclerosis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-(3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)-N-(methoxycarbonyl)glycine, is a complex organic molecule with a well-defined structure.[2]

Chemical Structure:

A summary of its key chemical and physicochemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)-N-(methoxycarbonyl)glycine | [2] |

| Molecular Formula | C₂₂H₂₁ClN₂O₆ | [3] |

| Molecular Weight | 444.87 g/mol | [3] |

| CAS Number | 1000998-59-3 | [3] |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO, not in water. | [2] |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term. | [2] |

Mechanism of Action: PPARα Agonism

This compound functions as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[1] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4]

The activation of PPARα by this compound initiates a cascade of events that ultimately leads to the regulation of genes involved in fatty acid transport and oxidation.[5] This results in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels, making it a promising candidate for the management of dyslipidemia.[4]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound activation of PPARα.

In Vitro and In Vivo Efficacy

The efficacy of this compound has been evaluated in a variety of in vitro and in vivo models, demonstrating its potent and selective PPARα agonist activity.

In Vitro Activity

This compound is a potent agonist of human PPARα with an EC50 of 10 nM and an IC50 of 260 nM.[6] It exhibits high selectivity for PPARα over PPARγ, with an EC50 of 4100 nM for the latter.[7] This selectivity is a key characteristic, as activation of PPARγ is associated with different metabolic effects.

| Assay Type | Target | Species | EC50 (nM) | IC50 (nM) | Selectivity (vs. PPARγ) | Reference |

| PPAR-GAL4 Transactivation | PPARα | Human | 10 | 260 | ~410-fold | [3] |

| PPAR-GAL4 Transactivation | PPARγ | Human | 4100 | >15000 | - | [3] |

| Full Length Receptor Co-transfection | PPARα | Human | Similar to GAL4 assay | - | Similar to GAL4 assay | [8] |

In Vivo Activity

Preclinical studies in animal models of dyslipidemia have shown that oral administration of this compound leads to favorable changes in lipid profiles. In human ApoA1 transgenic mice, this compound dose-dependently increased HDL cholesterol and decreased triglycerides.[7] Similar beneficial effects on lipid parameters were observed in hamsters fed a high-fat diet.[7]

| Species | Dosing | Key Findings | Reference |

| Mouse (hApoA1 Tg) | 10-100 mg/kg, oral | Reduced plasma triglycerides, increased HDL levels. | [7] |

| Hamster (High-fat diet) | - | Reduced serum triglycerides and LDL levels. | [7] |

Pharmacokinetics

This compound has demonstrated a favorable pharmacokinetic profile in preclinical species, with good oral bioavailability and a half-life ranging from 3 to 12 hours.[8]

| Species | Oral Bioavailability (%) | Half-life (h) | Reference |

| Mouse | - | 3 | [8] |

| Rat | 91 | - | [8] |

| Dog | 58 | - | [8] |

| Cynomolgus Monkey | - | 12 | [8] |

Experimental Protocols

PPAR-GAL4 Transactivation Assay

This cell-based assay is used to determine the functional potency of compounds as PPAR agonists.

Methodology:

-

Cell Culture: HEK293 cells are cultured in appropriate media and conditions.

-

Transfection: Cells are transiently co-transfected with two plasmids:

-

A vector expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα or PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

-

Compound Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control.

-

Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated to determine the EC50 value.

Workflow for PPAR-GAL4 Transactivation Assay

Caption: Workflow of the PPAR-GAL4 transactivation assay.

Fluorescence Polarization (FP) Binding Assay

This in vitro assay measures the binding affinity of a compound to a target protein.

Methodology:

-

Reagents:

-

Purified ligand-binding domain (LBD) of PPARα.

-

A fluorescently labeled PPARα ligand (tracer).

-

This compound at various concentrations.

-

-

Assay Setup: In a microplate, the PPARα LBD, the fluorescent tracer, and varying concentrations of this compound are combined in a suitable buffer.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: The IC50 value is determined by plotting the decrease in fluorescence polarization as a function of the this compound concentration. This reflects the displacement of the fluorescent tracer from the PPARα LBD by the test compound.

In Vivo Dyslipidemia Model

This animal study design is used to evaluate the efficacy of a compound in a disease-relevant model.

Methodology:

-

Animal Model: Human ApoA1 transgenic mice, which are susceptible to developing dyslipidemia, are used.

-

Acclimatization: Animals are acclimated to the housing conditions for a specified period.

-

Grouping and Dosing: Mice are randomly assigned to treatment groups (e.g., vehicle control, different doses of this compound). The compound is administered orally once daily for a defined duration.

-

Monitoring: Body weight and food consumption are monitored throughout the study.

-

Sample Collection: At the end of the study, blood samples are collected for lipid analysis (triglycerides, HDL, LDL). Tissues such as the liver may also be collected for further analysis.

-

Data Analysis: Lipid parameters are compared between the treatment and control groups to assess the efficacy of the compound.

Workflow for In Vivo Dyslipidemia Study

Caption: Workflow for an in vivo dyslipidemia study.

Conclusion

This compound is a well-characterized, potent, and selective PPARα agonist with a promising preclinical profile for the treatment of dyslipidemia. Its robust in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, underscores its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of this compound and other selective PPARα modulators.

References

- 1. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]

- 2. mdpi.com [mdpi.com]

- 3. medkoo.com [medkoo.com]

- 4. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Molecular Actions of PPARα in Lipid Metabolism and Inflammation. | Semantic Scholar [semanticscholar.org]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

BMS-687453 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value | Reference |

| CAS Number | 1000998-59-3 | [1][2][3][4] |

| Molecular Formula | C22H21ClN2O6 | [5] |

| Molecular Weight | 444.86 g/mol | [5] |

Abstract

BMS-687453 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][6] It has demonstrated a promising pharmacological and safety profile in preclinical studies, positioning it as a candidate for the treatment of dyslipidemia and atherosclerosis.[2][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Mechanism of Action: PPARα Activation

This compound functions as a selective agonist for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these genes leads to an increase in fatty acid oxidation and a decrease in plasma triglyceride levels.

Signaling Pathway of this compound via PPARα Activation

Caption: this compound activates the PPARα signaling pathway.

Quantitative Data

In Vitro Activity of this compound

| Assay | Species | EC50 (nM) | IC50 (nM) | Selectivity (vs. PPARγ) | Reference |

| PPAR-GAL4 Transactivation | Human | 10 | 260 | ~410-fold | [2][5] |

| PPAR-GAL4 Transactivation | Mouse | 426 | - | - | [1] |

| PPAR-GAL4 Transactivation | Hamster | 488 | - | - | [1] |

| Full-Length Receptor Co-transfection (HepG2 cells) | Human | 47 | - | ~50-fold | [1] |

In Vivo Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability | Half-life | Plasma Clearance | Reference |

| Mouse | - | 3 h | Low | [7] |

| Rat | 91% | - | Low | [7] |

| Dog | 58% | - | Moderate | [7] |

| Cynomolgus Monkey | - | 12 h | Low | [7] |

In Vivo Efficacy of this compound

| Animal Model | Dosage (p.o.) | Effect | Reference |

| Human ApoA1 Transgenic Mice | 10, 50, 100 mg/kg | Dose-dependent increase in serum ApoA1 and LDL-c | [1] |

| High Fat-Fed Hamsters | 1, 3, 10 mg/kg | Decreased HDL-c levels | [1] |

| Rat | 0.24 mg/kg (ED50) | Induction of PDK4 mRNA in the liver | [1] |

Toxicology Data

| Species | Dosage (p.o.) | Observation | Reference |

| Male Rats | 300 mg/kg | Mild toxicity in fast and slow-twitch muscles, characterized by skeletal myofiber degeneration and necrosis. | [1] |

Experimental Protocols

PPAR-GAL4 Transactivation Assay

This assay is utilized to determine the functional potency of compounds as agonists for PPARα. It employs a chimeric receptor system where the ligand-binding domain (LBD) of PPARα is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4.

Methodology:

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

-

Transient Transfection: Cells are seeded in 96-well plates and co-transfected with two plasmids:

-

An expression vector encoding the GAL4 DBD fused to the human PPARα LBD.

-

A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a luciferase reporter gene.

-

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., β-galactosidase expression or cell viability) to account for variations in transfection efficiency and cell number. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated using a sigmoidal dose-response curve.

Full-Length Receptor Co-transfection Assay

This assay provides a more physiologically relevant assessment of compound activity by using the full-length PPARα receptor.

Methodology:

-

Cell Culture: HepG2 cells are maintained in appropriate culture conditions.

-

Co-transfection: Cells are co-transfected with:

-

An expression vector for the full-length human PPARα.

-

An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of PPARα.

-

A reporter plasmid containing a PPRE driving a luciferase gene.

-

-

Compound Incubation: Transfected cells are exposed to different concentrations of this compound.

-

Luciferase Activity Measurement: Post-incubation, luciferase activity is quantified as described in the GAL4 assay.

-

Data Analysis: EC50 values are determined by plotting the normalized luciferase activity against the compound concentration.

Experimental Workflow for In Vitro Assays

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CAS 1000998-59-3 | Sun-shinechem [sun-shinechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

In Vitro Potency and Efficacy of BMS-687453: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-687453 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3][4][5] PPARα is a ligand-activated transcription factor and a key regulator of lipid metabolism, making it an important therapeutic target for metabolic diseases such as atherosclerosis and dyslipidemia.[6][7] This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, including detailed experimental protocols and a summary of its activity across various assays.

Quantitative Potency and Efficacy Data

The in vitro activity of this compound has been characterized through various assays, demonstrating its high potency and selectivity for human PPARα.

| Assay Type | Target | Species | Potency Metric | Value (nM) | Selectivity vs. PPARγ | Reference |

| PPAR-GAL4 Transactivation Assay | PPARα | Human | EC50 | 10 | ~410-fold | [3][8][9] |

| PPAR-GAL4 Transactivation Assay | PPARγ | Human | EC50 | 4100 | - | [2][8] |

| PPAR-GAL4 Transactivation Assay | PPARα | Human | IC50 | 260 | - | [1][2][5][8] |

| PPAR-GAL4 Transactivation Assay | PPARγ | Human | IC50 | >15000 | >57-fold | [2][8] |

| Full-Length Receptor Co-transfection Assay (in HepG2 cells) | PPARα | Human | EC50 | 47 | ~50-fold | [2] |

| Full-Length Receptor Co-transfection Assay (in HepG2 cells) | PPARγ | Human | EC50 | 2400 | - | [2] |

| Rodent PPARα Functional Assays | PPARα | Mouse | EC50 | 426 | - | [2] |

| Rodent PPARα Functional Assays | PPARα | Hamster | EC50 | 488 | - | [2] |

Signaling Pathway

This compound activates PPARα, which in turn heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene expression. The downstream effects of PPARα activation by this compound primarily involve the upregulation of genes associated with fatty acid metabolism.

Experimental Protocols

PPAR-GAL4 Transactivation Assay

This assay quantifies the ability of a compound to activate a specific PPAR isotype by measuring the expression of a reporter gene.

Principle: A chimeric receptor is constructed containing the ligand-binding domain (LBD) of PPARα fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. A reporter plasmid contains the firefly luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). When this compound binds to the PPARα LBD, the GAL4 DBD binds to the UAS, driving the expression of luciferase.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T or other suitable mammalian cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates and co-transfected with two plasmids:

-

An expression vector for the GAL4-PPARα LBD fusion protein.

-

A reporter vector containing a GAL4 UAS driving a luciferase gene.

-

-

A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After a 24-hour incubation post-transfection, the medium is replaced with a medium containing serial dilutions of this compound or a vehicle control.

-

-

Luciferase Assay:

-

Following a 16-24 hour incubation with the compound, cells are lysed.

-

Luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

-

Firefly luciferase activity is normalized to Renilla luciferase activity.

-

-

Data Analysis:

-

The fold activation of luciferase expression relative to the vehicle control is calculated.

-

EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Full-Length Receptor Co-transfection Assay

This assay assesses the activity of this compound on the full-length PPARα receptor in a more physiologically relevant context.

Principle: Cells are co-transfected with an expression vector for the full-length PPARα, an expression vector for its heterodimerization partner RXR, and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

Methodology:

-

Cell Culture and Transfection:

-

Hepatoma cell lines like HepG2 are typically used.

-

Cells are co-transfected with three plasmids:

-

Expression vector for full-length human PPARα.

-

Expression vector for full-length human RXRα.

-

A reporter plasmid with a PPRE sequence upstream of a luciferase reporter gene.

-

-

-

Compound Treatment:

-

Following transfection, cells are treated with various concentrations of this compound.

-

-

Luciferase Assay and Data Analysis:

-

The procedure is similar to the GAL4 transactivation assay, involving cell lysis, measurement of luciferase activity, and dose-response curve fitting to determine EC50 values.

-

Fluorescence Polarization (FP) Binding Assay

This is a biophysical assay to determine the binding affinity of this compound to the PPARα LBD.

Principle: A small fluorescently labeled ligand (tracer) that binds to the PPARα LBD is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PPARα LBD, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled this compound competes with the tracer for binding, causing a decrease in fluorescence polarization in a concentration-dependent manner.

Methodology:

-

Reagents:

-

Purified recombinant PPARα LBD.

-

A fluorescently labeled PPARα ligand (tracer).

-

Assay buffer.

-

-

Assay Procedure:

-

In a microplate, a fixed concentration of PPARα LBD and the fluorescent tracer are incubated with serial dilutions of this compound.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

The data is plotted as fluorescence polarization versus the concentration of this compound.

-

The IC50 value, the concentration of this compound that displaces 50% of the bound tracer, is determined from the dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. Reactome | PPARA activates gene expression [reactome.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 8. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Validation Studies of BMS-687453

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-687453 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] It is a key regulator of lipid and lipoprotein metabolism, primarily in the liver, where it governs the expression of genes involved in fatty acid uptake and oxidation.[1][2] Due to its role in managing lipid levels, PPARα has been a significant target for the development of therapeutics aimed at treating dyslipidemia and atherosclerosis.[1] This document provides a comprehensive technical overview of the target validation studies for this compound, detailing its interaction with PPARα, its cellular and in vivo activity, and the experimental protocols used in its preclinical evaluation.

Core Target and Mechanism of Action

The primary molecular target of this compound is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[1][2][3] As an agonist, this compound binds to the ligand-binding domain (LBD) of PPARα. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent activation of target gene transcription. These target genes are centrally involved in lipid metabolism, including those responsible for fatty acid transport and breakdown.

The interaction of this compound with the PPARα LBD has been structurally characterized through X-ray crystallography, providing a detailed view of the binding mode and the molecular interactions that drive its high affinity and selectivity.[1]

Quantitative Data Summary

The potency, selectivity, and efficacy of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | Species | EC50 (nM) | IC50 (nM) | Selectivity vs. PPARγ | Reference |

| PPAR-GAL4 Transactivation | PPARα | Human | 10 | 260 | ~410-fold | [1][3] |

| PPAR-GAL4 Transactivation | PPARγ | Human | 4100 | >15000 | - | [1] |

| Full-Length Receptor Co-transfection (HepG2 cells) | PPARα | Human | 47 | - | ~50-fold | |

| Full-Length Receptor Co-transfection (HepG2 cells) | PPARγ | Human | 2400 | - | - | |

| PPAR-GAL4 Transactivation | PPARα | Mouse | 426 | - | - | |

| PPAR-GAL4 Transactivation | PPARα | Hamster | 488 | - | - |

Table 2: In Vivo Pharmacological Effects of this compound

| Animal Model | Dosing (p.o.) | Effect | Magnitude of Effect | Reference |

| High Fat-Fed Hamsters | 1, 3, 10 mg/kg | Decrease in HDLc | Dose-dependent | |

| Human apoA1 Transgenic Mice | 10, 50, 100 mg/kg | Increase in serum ApoA1 | Dose-dependent | |

| Mice | - | Induction of hepatic PDK4 mRNA | ED50 = 0.24 mg/kg |

Table 3: Pharmacokinetic Profile of this compound

| Species | Half-life (h) | Oral Bioavailability (%) | Reference |

| Mouse | 3 | - | [1] |

| Rat | - | 91 | [1] |

| Dog | - | 58 | [1] |

| Cynomolgus Monkey | 12 | - | [1] |

Experimental Protocols

PPAR-GAL4 Transactivation Assay

This assay is designed to measure the ability of a compound to activate a specific PPAR isoform in a cellular context.

Principle: A chimeric receptor is created by fusing the ligand-binding domain (LBD) of a PPAR isoform (e.g., human PPARα) to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into a suitable mammalian cell line along with a reporter plasmid. The reporter plasmid contains a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene, typically luciferase. If the test compound binds to the PPAR LBD, the GAL4 DBD will bind to the UAS and activate the transcription of the reporter gene, leading to a measurable signal (e.g., light output from the luciferase reaction).

Detailed Methodology:

-

Cell Line: Human embryonic kidney cells (HEK293T) are commonly used due to their high transfection efficiency.

-

Plasmids:

-

Expression Plasmid: A mammalian expression vector (e.g., pCMV) containing the coding sequence for the GAL4 DBD fused to the LBD of human PPARα (amino acids 166-468), human PPARγ, or mouse/hamster PPARα.

-

Reporter Plasmid: A plasmid containing multiple copies of the GAL4 UAS upstream of a minimal promoter, followed by the firefly luciferase gene (e.g., pFR-Luc).

-

Control Plasmid: A plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) is often co-transfected to normalize for transfection efficiency.

-

-

Transfection: Cells are seeded in 96-well or 384-well plates and transfected with the three plasmids using a lipid-based transfection reagent (e.g., Lipofectamine 2000).

-

Compound Treatment: After a post-transfection period (typically 24 hours), the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: Following an incubation period (e.g., 18-24 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized data are then plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Homogeneous Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding affinity of a compound to a purified PPAR LBD.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand (tracer) for PPARα will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger PPARα LBD, its rotation slows down significantly, leading to an increase in fluorescence polarization. Unlabeled compounds (like this compound) can compete with the tracer for binding to the LBD. This competition displaces the tracer, causing it to tumble freely again and thus decreasing the fluorescence polarization. The degree of this decrease is proportional to the binding affinity of the test compound.

Detailed Methodology:

-

Reagents:

-

PPARα LBD: Purified, recombinant human PPARα ligand-binding domain.

-

Fluorescent Tracer: A fluorescently labeled known PPARα ligand (e.g., a fluorescein-tagged PPARα agonist). The specific tracer used in the this compound studies is not publicly disclosed but would be a small molecule with known affinity for PPARα.

-

Assay Buffer: A buffer optimized for protein stability and binding interactions.

-

-

Assay Procedure:

-

The PPARα LBD and the fluorescent tracer are incubated together in the assay buffer in a microplate (e.g., a black 384-well plate) to allow binding to reach equilibrium.

-

Serial dilutions of this compound or a control compound are added to the wells.

-

The plate is incubated to allow the competition reaction to reach equilibrium.

-

-

Measurement: The fluorescence polarization is measured using a microplate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.

-

Data Analysis: The fluorescence polarization values are plotted against the concentration of the test compound. The IC50 value, the concentration of the compound that displaces 50% of the bound tracer, is determined by fitting the data to a competitive binding equation.

In Vivo Study in Human ApoA1 Transgenic Mice

This study evaluates the effect of this compound on a key protein involved in high-density lipoprotein (HDL) metabolism.

Detailed Methodology:

-

Animal Model: Male, 6-8 week old human apoA1 transgenic mice. These mice are genetically engineered to express the human apolipoprotein A1, a major component of HDL.

-

Housing and Diet: Animals are allowed free access to food and water.

-

Dosing:

-

Mice are randomly assigned to treatment groups.

-

This compound is administered once daily in the morning by oral gavage (5 mL/kg body weight).

-

A vehicle control group receives the vehicle alone.

-

-

Study Duration: 10 days.

-

Sample Collection:

-

On day 10, after the final dose, the mice are fasted for 4 hours.

-

Animals are then euthanized by CO2 asphyxiation.

-

Blood is collected via cardiac puncture into serum-separating tubes.

-

Livers are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent RNA analysis.

-

-

Biochemical Analysis:

-

Serum is separated by centrifugation.

-

Human apoA1 concentration in the serum is measured using a commercially available apolipoprotein A1 kit (e.g., an ELISA kit).

-

Other serum lipids (e.g., HDLc, LDLc, triglycerides) are also measured.

-

-

Gene Expression Analysis:

-

Total RNA is isolated from the frozen liver samples.

-

The expression levels of PPARα target genes (e.g., PDK4) are quantified using quantitative real-time PCR (qRT-PCR).

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound activation of PPARα.

Experimental Workflow for PPAR-GAL4 Transactivation Assay

Caption: Workflow for the PPAR-GAL4 transactivation assay.

Logical Relationship in Fluorescence Polarization Binding Assay

Caption: Logical relationships in the FP binding assay.

References

Unveiling the Preclinical Pharmacokinetic Profile of BMS-687453 in Rodents

An In-depth Technical Guide for Researchers

Introduction

BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential therapeutic effects in metabolic diseases such as atherosclerosis and dyslipidemia.[1][2] A thorough understanding of a drug candidate's pharmacokinetic (PK) properties, which encompass its absorption, distribution, metabolism, and excretion (ADME), is fundamental for its preclinical development. This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound in rodent models, based on publicly available data. The information is tailored for researchers, scientists, and drug development professionals to support further investigation and decision-making.

While detailed quantitative data from the primary preclinical studies are not fully available in the public domain, this guide synthesizes the key findings and presents a general framework for the experimental approaches typically employed in such evaluations.

Core Pharmacokinetic Properties of this compound in Rodents

Preclinical studies have demonstrated that this compound possesses a favorable pharmacokinetic profile in rodent species, characterized by efficient oral absorption and low plasma clearance.[1]

Data Presentation: Summary of Known Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound that have been reported in rodents. It is important to note that this information is based on summaries and may not encompass the full scope of the original preclinical data.

| Parameter | Species | Value | Route of Administration | Source |

| Half-life (t½) | Mouse | ~3 hours | Not Specified | [1] |

| Oral Bioavailability (F) | Rat | 91% | Oral | [1] |

| Plasma Clearance | Mouse | Low | Not Specified | [1] |

| Plasma Clearance | Rat | Low | Not Specified | [1] |

| Oral Absorption | Mouse | Rapid | Oral | [1] |

| Oral Absorption | Rat | Rapid | Oral | [1] |

Note: Detailed dose-specific data for parameters such as Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are not available in the reviewed public literature. For complete and dose-ranging pharmacokinetic data, access to the primary research article by Li et al. (2010) is recommended.

Experimental Protocols

While the specific experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly detailed, a generalized methodology for such studies in rodents is provided below. This protocol is based on standard practices in the field of drug metabolism and pharmacokinetics.

Generalized Protocol for a Rodent Pharmacokinetic Study

1. Animal Models:

- Species/Strain: Typically, male Sprague-Dawley rats and male CD-1 or C57BL/6 mice are used.

- Health Status: Animals are specific-pathogen-free and acclimated to the facility for at least one week prior to the study.

- Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for fasting periods prior to dosing.

2. Drug Formulation and Administration:

- Formulation: this compound for oral administration is typically formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of polyethylene (B3416737) glycol and saline. For intravenous administration, a clear solution is prepared, often in a vehicle like saline with a co-solvent if needed.

- Dose Administration:

- Oral (PO): A single dose is administered by oral gavage using a suitable gauge gavage needle.

- Intravenous (IV): A single bolus dose is administered via a cannulated tail vein or other suitable vessel.

3. Sample Collection:

- Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). The collection is often performed via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2EDTA).

- Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C, 3000 x g for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

4. Bioanalytical Method:

- Method: The concentration of this compound in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

- Quantification: A standard curve is generated using known concentrations of this compound in blank plasma to allow for accurate quantification of the drug in the study samples.

5. Pharmacokinetic Analysis:

- Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

- Parameters Calculated: Key parameters include Cmax, Tmax, area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd). For oral doses, the absolute oral bioavailability (F) is calculated by comparing the AUC from the oral dose to the AUC from the intravenous dose.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

References

Preclinical Safety and Toxicology of BMS-687453: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that was developed as a candidate for the treatment of atherosclerosis and dyslipidemia.[1][2] As a member of the PPAR agonist class, this compound modulates lipid metabolism and inflammation, showing pleiotropic effects on plasma lipoprotein levels and insulin (B600854) sensitization.[3] This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating relevant biological pathways.

In Vitro Pharmacology and Selectivity

This compound demonstrates high potency and selectivity for human PPARα. In PPAR-GAL4 transactivation assays, it exhibited an EC50 of 10 nM for human PPARα, with approximately 410-fold selectivity over human PPARγ (EC50 of 4100 nM).[1][3][4] The binding affinity, represented by the IC50 value for human PPARα, was determined to be 260 nM, while for PPARγ it was greater than 15,000 nM.[4][5] Further studies in HepG2 cells confirmed its high potency for PPARα (EC50 = 47 nM) with about 50-fold selectivity over PPARγ (EC50 = 2400 nM).[4][5] Interestingly, this compound showed lower potency in rodent PPARα functional assays, with EC50 values of 426 nM for mouse and 488 nM for hamster, though it still acted as a full agonist in these species.[4][5]

Table 1: In Vitro Potency and Selectivity of this compound

| Assay System | Target | Parameter | Value (nM) |

| PPAR-GAL4 Transactivation | human PPARα | EC50 | 10[1][4] |

| human PPARγ | EC50 | 4100[1][4] | |

| Binding Assay | human PPARα | IC50 | 260[4][5] |

| human PPARγ | IC50 | >15000[4][5] | |

| HepG2 Cell Co-transfection | human PPARα | EC50 | 47[4][5] |

| human PPARγ | EC50 | 2400[4][5] | |

| Rodent PPARα Functional Assay | mouse PPARα | EC50 | 426[4][5] |

| hamster PPARα | EC50 | 488[4][5] |

Preclinical Pharmacokinetics

This compound displayed a favorable pharmacokinetic profile across multiple preclinical species.[3] Oral absorption was rapid in mice, rats, dogs, and cynomolgus monkeys.[3] The compound exhibited low plasma clearance in mice, rats, and monkeys, with moderate clearance observed in dogs.[3] The half-life of this compound ranged from 3 hours in mice to 12 hours in cynomolgus monkeys.[3] Notably, it demonstrated excellent absolute oral bioavailability, ranging from 58% in dogs to 91% in rats.[3]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Oral Bioavailability (%) | Plasma Clearance | Half-life (h) |

| Mouse | - | Low | 3[3] |

| Rat | 91[3] | Low | - |

| Dog | 58[3] | Moderate | - |

| Cynomolgus Monkey | - | Low | 12[3] |

In Vivo Efficacy and Toxicology

In vivo studies have demonstrated the pharmacological activity of this compound in rodent models. In human apoA1 transgenic mice, oral administration of this compound at doses of 10, 50, and 100 mg/kg dose-dependently increased serum ApoA1 protein and low-density lipoprotein-cholesterol (LDLc) levels.[4][5] In high-fat-fed hamsters, this compound at doses of 1, 3, and 10 mg/kg decreased HDLc levels.[4][5] The compound also induced the expression of PDK4 mRNA in the liver with an ED50 of 0.24 mg/kg.[5]

A key toxicology finding was observed in male rats. A high oral dose of 300 mg/kg of this compound resulted in skeletal myofiber degeneration and necrosis.[5] This toxicity was characterized by discoid changes, myofibril lysis, hyalinization, and cellular infiltration in both fast and slow-twitch muscles.[5]

Table 3: Summary of In Vivo Studies with this compound

| Species | Dosing (p.o.) | Duration | Key Findings |

| Human apoA1 Transgenic Mice | 10, 50, 100 mg/kg | 10 days | Dose-dependent increase in serum ApoA1 and LDLc.[4][5] |

| High-fat-fed Hamsters | 1, 3, 10 mg/kg | - | Decreased HDLc levels.[4][5] |

| Male Rats | 300 mg/kg | - | Skeletal myofiber degeneration and necrosis.[5] |

Signaling Pathway and Experimental Workflow

PPARα Signaling Pathway

This compound acts as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. The binding of this compound to PPARα leads to a conformational change in the receptor, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Agonist activation of the PPARα signaling pathway.

General In Vivo Toxicology Study Workflow

The assessment of in vivo toxicity for a compound like this compound typically follows a structured workflow, from dose administration to pathological evaluation.

Caption: A typical workflow for an in vivo toxicology study.

Experimental Protocols

In Vitro PPAR-GAL4 Transactivation Assay

The functional activity of this compound on human PPARα and PPARγ is determined using a GAL4-LBD (ligand-binding domain) transactivation assay.[5]

-

Cell Line: HepG2 cells are commonly used for this assay.

-

Transfection: Cells are co-transfected with plasmids encoding the GAL4 DNA-binding domain fused to the LBD of either human PPARα or PPARγ, and a reporter plasmid containing a GAL4 upstream activating sequence driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for compound-induced gene expression.

-

Reporter Gene Assay: The activity of the reporter gene is measured (e.g., luciferase activity is quantified using a luminometer).

-

Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Study in Human ApoA1 Transgenic Mice

This protocol is designed to evaluate the effect of this compound on ApoA1 and lipid levels in a relevant transgenic mouse model.[5]

-

Animals: Male human apoA1 transgenic mice, 6-8 weeks old, are used.

-

Acclimation and Grouping: Animals are acclimated and randomly assigned to different treatment groups.

-

Dosing: Mice are dosed once daily in the morning by oral gavage (5 mL/kg body weight) with either vehicle or this compound at specified doses (e.g., 10, 50, 100 mg/kg).

-

Study Duration: The study is conducted for 10 days.

-

Sample Collection: On day 10, after a 4-hour fast, mice are euthanized by CO2 asphyxiation. Blood is collected via cardiac puncture into serum-separating tubes for lipid measurements. Livers are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent RNA analysis.

-

Biochemical Analysis: Serum levels of human ApoA1 are measured using a specific immunoassay kit. Other lipid parameters (e.g., LDLc) are also analyzed.

Conclusion

The preclinical data for this compound indicate that it is a potent and selective PPARα agonist with a generally favorable pharmacokinetic profile across multiple species. While it demonstrates efficacy in modulating lipid parameters in animal models, a significant toxicology finding of skeletal muscle toxicity at a high dose in rats has been identified. This information is critical for guiding further development and for establishing safety margins for potential clinical trials. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this or similar compounds.

References

BMS-687453: A Technical Guide for Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-687453 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1] As a transcription factor, PPARα governs the expression of a suite of genes involved in fatty acid uptake, transport, and catabolism. The selective activation of PPARα by agonists like this compound has been a focal point of research for the development of therapeutics targeting dyslipidemia, a condition characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization.

Mechanism of Action: PPARα Activation

This compound exerts its effects on lipid metabolism by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription.

The downstream effects of PPARα activation by this compound include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, muscle, and heart.

-

Reduced Triglyceride Levels: Increased expression of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

-

Modulation of HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of High-Density Lipoprotein (HDL).

References

The Role of BMS-687453 in Cardiovascular Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3][4] While preclinical studies have primarily focused on its potential for treating atherosclerosis and dyslipidemia by improving lipid profiles, its direct role and efficacy in specific cardiovascular disease models such as cardiac hypertrophy and heart failure remain largely undocumented in publicly available literature. This guide synthesizes the known information on this compound, discusses the established roles of PPARα agonism in cardiovascular pathologies, and provides a framework for potential experimental exploration.

Introduction to this compound

This compound is characterized by its high affinity and selectivity for human PPARα. In vitro studies have demonstrated its potency in activating this nuclear receptor, which is a key regulator of lipid metabolism.[1][2][3][4] The primary therapeutic target for this compound has been the management of dyslipidemia, a major risk factor for cardiovascular disease.

Mechanism of Action: PPARα Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. PPARα, in particular, is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.

Activation of PPARα by agonists like this compound initiates a cascade of events leading to:

-

Increased fatty acid uptake and oxidation: This is the primary mechanism by which PPARα agonists lower circulating triglyceride levels.

-

Modulation of lipoprotein metabolism: This includes increased production of high-density lipoprotein (HDL) cholesterol and clearance of triglyceride-rich lipoproteins.

-

Anti-inflammatory effects: PPARα activation can suppress inflammatory responses, which are crucial in the pathogenesis of atherosclerosis and other cardiovascular diseases.

Preclinical Data for this compound

The available preclinical data for this compound primarily focuses on its effects on lipid parameters. There is a notable absence of specific studies investigating its direct impact on cardiovascular disease models like cardiac hypertrophy or heart failure.

In Vitro Activity

Quantitative data on the in vitro activity of this compound highlights its potency and selectivity for human PPARα.

| Parameter | Human PPARα | Human PPARγ | Selectivity (PPARα vs. PPARγ) | Reference |

| EC50 | 10 nM | 4100 nM | ~410-fold | [1][2][3] |

| IC50 | 260 nM | >15000 nM | >57-fold | [5] |

In Vivo Pharmacokinetics and Pharmacodynamics (Dyslipidemia Models)

Studies in animal models have demonstrated the in vivo efficacy of this compound in modulating lipid profiles.

| Animal Model | Dosing | Key Findings | Reference |

| Human ApoA1 Transgenic Mice | 10, 50, 100 mg/kg (oral gavage) | Dose-dependent increase in serum ApoA1 protein and HDL levels; reduction in plasma triglycerides. | [2][5] |

| High Fat-Fed Hamsters | 1, 3, 10 mg/kg (oral gavage) | Reduction in serum triglyceride and LDL levels. | [2] |

Experimental Protocols

Detailed experimental protocols for this compound in cardiovascular disease models are not available in the public domain. However, a general protocol for a dyslipidemia study in mice has been described.

Dyslipidemia Model in Human ApoA1 Transgenic Mice

-

Animals: Male, 6-8 week old human apoA1 transgenic mice.

-

Acclimation: Standard housing conditions with free access to food and water.

-

Treatment Groups:

-

Vehicle control (e.g., corn oil)

-

This compound (e.g., 10, 50, 100 mg/kg)

-

-

Administration: Once daily oral gavage (5 mL/kg body weight) for 10 days.

-

Endpoint Analysis (Day 10):

-

Fast mice for 4 hours.

-

Sacrifice via CO2 asphyxiation.

-

Collect blood via cardiac puncture into serum-separating tubes.

-

Measure serum lipid profiles (triglycerides, HDL, LDL, total cholesterol) and human apoA1 concentration.

-

Dissect, weigh, and flash-freeze livers in liquid nitrogen for subsequent RNA analysis (e.g., for PPARα target gene expression).[5]

-

Visualizing Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway

The following diagram illustrates the general mechanism of action for a PPARα agonist like this compound.

Caption: General signaling pathway of PPARα activation by an agonist.

Experimental Workflow for a Hypothetical Cardiac Hypertrophy Study

This workflow outlines a potential experimental design to investigate the effects of this compound in a cardiac hypertrophy model.

Caption: A potential experimental workflow for evaluating this compound.

Potential Role of this compound in Cardiovascular Disease Models (Extrapolated from PPARα Agonism)

While direct evidence for this compound is lacking, the known effects of PPARα activation in the cardiovascular system provide a basis for hypothesizing its potential roles.

-

Cardiac Hypertrophy: PPARα activation has been shown to have protective effects against pathological cardiac hypertrophy in some preclinical models. This is thought to be mediated by the suppression of pro-hypertrophic signaling pathways and a shift in cardiac metabolism away from glycolysis and towards fatty acid oxidation. However, the metabolic shift can also be detrimental under certain conditions.

-

Heart Failure: In the context of heart failure, particularly that associated with metabolic dysfunction, restoring myocardial energy metabolism is a key therapeutic goal. PPARα agonists could potentially improve cardiac energetics by enhancing fatty acid oxidation.[6] However, the effects are complex and can be context-dependent.

-

Myocardial Infarction: The anti-inflammatory properties of PPARα agonists could be beneficial in the setting of myocardial infarction by attenuating the inflammatory response that contributes to adverse cardiac remodeling.

Conclusion and Future Directions

This compound is a well-characterized potent and selective PPARα agonist with demonstrated efficacy in preclinical models of dyslipidemia. However, a significant knowledge gap exists regarding its specific effects in cardiovascular disease models such as cardiac hypertrophy and heart failure. The information available on PPARα agonism in general suggests potential therapeutic avenues for this compound in these conditions, but dedicated preclinical studies are necessary to validate these hypotheses.

Future research should focus on:

-

Evaluating the efficacy of this compound in established murine models of pressure-overload and neurohormonally-induced cardiac hypertrophy and failure.

-

Investigating the impact of this compound on cardiac metabolism, function, and remodeling post-myocardial infarction.

-

Elucidating the specific molecular pathways modulated by this compound in cardiomyocytes and cardiac fibroblasts.

Such studies will be crucial in determining the full therapeutic potential of this compound in the broader landscape of cardiovascular disease.

References

In-Depth Technical Guide: BMS-687453 and its Effect on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant effects on lipid metabolism. As a transcription factor, PPARα plays a crucial role in the regulation of genes involved in fatty acid oxidation and transport, primarily in the liver. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on hepatic gene expression, and detailed experimental protocols for assessing these effects. The information presented herein is intended to support further research and development of PPARα agonists for the treatment of metabolic disorders.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The alpha isoform, PPARα, is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by endogenous ligands like fatty acids or synthetic agonists, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound has been identified as a highly potent and selective agonist for human PPARα, with an EC50 of 10 nM.[1][2][3][4] Its selectivity for PPARα over the gamma isoform (PPARγ) is approximately 410-fold.[1][2] This selectivity is crucial as it minimizes the potential for side effects associated with PPARγ activation, such as fluid retention and weight gain. Preclinical studies have shown that this compound has an excellent pharmacological and safety profile, making it a candidate for the treatment of dyslipidemia and atherosclerosis.[1][2]

Mechanism of Action: The PPARα Signaling Pathway

This compound exerts its effects by directly activating the PPARα signaling pathway. The binding of this compound to the ligand-binding domain of PPARα induces a conformational change in the receptor. This allows for the recruitment of coactivator proteins and the formation of a heterodimer with RXR. The PPARα/RXR heterodimer then translocates to the nucleus and binds to PPREs within the regulatory regions of target genes. This binding initiates the transcription of genes primarily involved in lipid metabolism.

dot

Effect of this compound on Hepatic Gene Expression